molecular formula C24H27N3O2 B2413577 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide CAS No. 946365-89-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide

Cat. No.: B2413577
CAS No.: 946365-89-5
M. Wt: 389.499
InChI Key: SDIOKOJNPJJPAF-UHFFFAOYSA-N
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Description

“N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide” is a complex organic compound that features a combination of isoquinoline, dimethylaminophenyl, and furanamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide” likely involves multiple steps, including the formation of the isoquinoline ring, the attachment of the dimethylaminophenyl group, and the final coupling with the furanamide moiety. Typical reaction conditions might include:

    Formation of Isoquinoline Ring: This could involve Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Attachment of Dimethylaminophenyl Group: This might be achieved through Friedel-Crafts alkylation or acylation.

    Coupling with Furanamide: This could involve amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline or furanamide moieties.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide: might be compared with other isoquinoline derivatives, such as berberine or papaverine.

    Dimethylaminophenyl derivatives: like dimethylaminophenylazobenzene.

    Furanamide derivatives: like furfurylamine.

Uniqueness

The uniqueness of “this compound” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-26(2)21-11-9-19(10-12-21)22(16-25-24(28)23-8-5-15-29-23)27-14-13-18-6-3-4-7-20(18)17-27/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIOKOJNPJJPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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